molecular formula C10H8BrNO B035057 4-Bromo-8-methoxyquinoline CAS No. 103028-31-5

4-Bromo-8-methoxyquinoline

Cat. No. B035057
M. Wt: 238.08 g/mol
InChI Key: ZTCUNVSNCQDTQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 4-Bromo-8-methoxyquinoline can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate through a series of steps including condensation, cyclization, hydrolysis, decarboxylation, and bromination (Jiang Jia-mei, 2010).
  • Bromination of 5, 7-disubstituted 8-methoxyquinolines at the C-3 position has been achieved, which is a key step in the synthesis of various quinoline derivatives (F. Trécourt et al., 1995).
  • A new brominating reagent, PBr3-DMF, has been used for brominating methoxyquinolines under mild conditions, showing effectiveness in complex molecule synthesis (YajimaToshikazu & MunakataKatsura, 1977).

Molecular Structure Analysis

  • The molecular structure of 4-Bromo-8-methoxyquinoline has been studied using various spectroscopic methods. Quantum chemical calculations, including DFT/B3LYP methods, have been used to optimize the molecular geometry and compare it with experimental data (S. Murugavel et al., 2017).

Chemical Reactions and Properties

  • The bromination process of methoxyquinolines has been explored, showcasing the regioselective bromination and formation of various polyfunctional brominated methoxyquinolines under mild conditions (O. Çakmak & Salih Ökten, 2017).
  • The compound's ability to participate in coupling reactions and the formation of complex molecules such as 11H-indolo[3,2-c]quinolines has been demonstrated, indicating its versatility in organic synthesis (F. Trécourt et al., 1995).

Physical Properties Analysis

  • The physical properties of 4-Bromo-8-methoxyquinoline, such as solubility, crystal structure, and melting point, can be deduced from its molecular structure analysis and synthetic methods, although specific studies focused on these properties were not found in the current literature search.

Chemical Properties Analysis

  • The compound exhibits a range of chemical properties, such as reactivity in bromination reactions and the ability to form various functionalized derivatives. This is evident from the synthesis of complex molecules like 11H-indolo[3,2-c]quinolines and the effective use of bromination agents (F. Trécourt et al., 1995), (YajimaToshikazu & MunakataKatsura, 1977).

Scientific Research Applications

  • 8-bromo-7-hydroxyquinoline (BHQ), a related compound, is used as a photolabile protecting group for carboxylic acids. It offers greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).

  • 2,2,3-Tribromopropanal, another related reagent, is used in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols. This method allows the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).

  • 4-Chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) shows promising antimicrobial activity against various bacteria and fungi, indicating potential pharmaceutical and food additive applications (Murugavel et al., 2017).

  • 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 is a chemosensor for cadmium. It can be used to measure Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Bromoethoxyisoquinolines, when reacted with potassium amide in liquid ammonia, undergo nucleophilic substitution of the bromo atom and, in some cases, the ethoxy group. This reaction is crucial for certain synthetic processes (Sanders et al., 2010).

  • Regioselective bromination of methoxyquinolines has been studied for synthesizing valuable polyfunctional brominated derivatives under mild conditions (Çakmak & Ökten, 2017).

  • Novel polyfused heterocycles-based quinolones demonstrate potent antibacterial activity against E. coli, highlighting their potential in antibiotic development (Hamama et al., 2015).

Safety And Hazards

4-Bromo-8-methoxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements for this compound are H302 - H318 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

4-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUNVSNCQDTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568411
Record name 4-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-methoxyquinoline

CAS RN

103028-31-5
Record name 4-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-8-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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